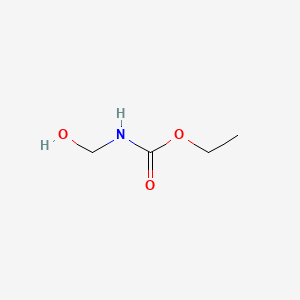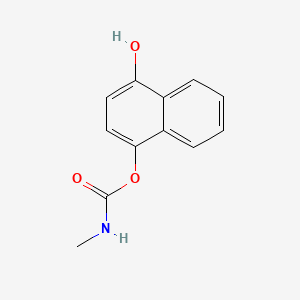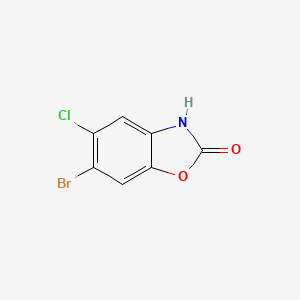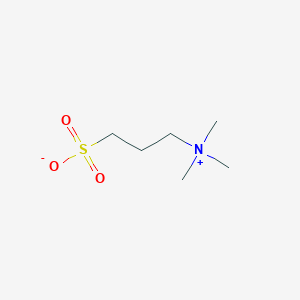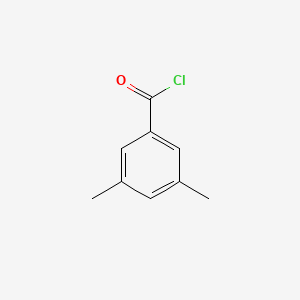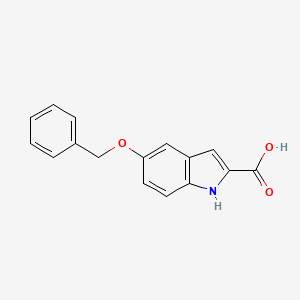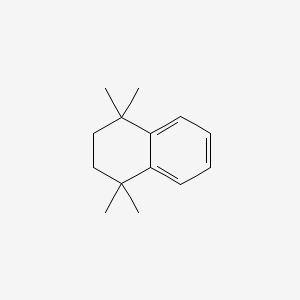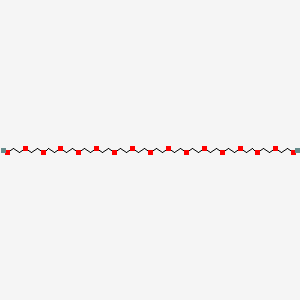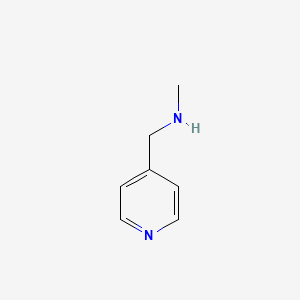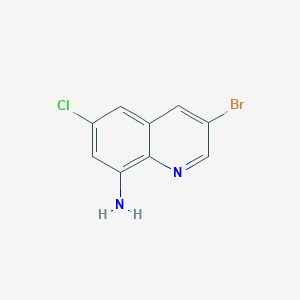
Triethylboroxine
Descripción general
Descripción
Triethylboroxine is a boron-containing compound with the chemical formula C6H15B3O3 It belongs to the class of boroxines, which are cyclic anhydrides of boronic acids These compounds are characterized by a six-membered ring structure composed of alternating boron and oxygen atoms
Aplicaciones Científicas De Investigación
Triethylboroxine has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of boronic esters and other boron-containing compounds.
Biology: this compound derivatives are explored for their potential use in drug delivery systems and as imaging agents.
Medicine: Research is ongoing to investigate the potential therapeutic applications of this compound and its derivatives in treating various diseases.
Industry: It is used in the production of advanced materials, such as polymers and ceramics, due to its unique chemical properties.
Safety and Hazards
Mecanismo De Acción
Target of Action
Triethylboroxine, also known as Trimethylboroxine, is a cyclic anhydride of methyl-boronic acid . Its primary targets are various aromatic halides and C(sp3)−H bonds .
Mode of Action
This compound interacts with its targets primarily through methylation . It acts as a methylating agent, adding a methyl group to the aromatic halides and C(sp3)−H bonds . This methylation process is typically facilitated by a palladium catalyst .
Biochemical Pathways
The methylation of aromatic halides and C(sp3)−H bonds by this compound can affect various biochemical pathways. Specific pathways and their downstream effects depend on the exact nature of the target molecules and are beyond the scope of the current information available .
Result of Action
The primary result of this compound’s action is the methylation of its target molecules . This can lead to changes in the molecular structure and function of the target, potentially influencing various cellular processes. The exact molecular and cellular effects would depend on the specific targets involved .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, it is known to be sensitive to moisture and air , which can affect its stability and reactivity. Additionally, the presence of a palladium catalyst is necessary for its methylation activity .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Triethylboroxine can be synthesized through the reaction of triethylborane (B(C2H5)3) with boron trioxide (B2O3) under controlled conditions. The reaction typically involves heating the reactants in a sealed tube to facilitate the formation of the cyclic boroxine structure. The reaction can be represented as follows:
3B(C2H5)3+B2O3→2(C2H5BO)3
Industrial Production Methods: In industrial settings, the production of this compound may involve the use of specialized equipment to ensure the exclusion of moisture and air, as the compound is sensitive to hydrolysis and oxidation. The process may also include purification steps to obtain the compound in its pure form.
Análisis De Reacciones Químicas
Types of Reactions: Triethylboroxine undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form boronic acids or borates.
Reduction: It can be reduced to yield boranes or other boron-containing compounds.
Substitution: The ethyl groups in this compound can be substituted with other functional groups through reactions with appropriate reagents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) or organometallic compounds can facilitate substitution reactions.
Major Products Formed:
Oxidation: Boronic acids or borates.
Reduction: Boranes or other reduced boron compounds.
Substitution: Various substituted boroxines depending on the reagents used.
Comparación Con Compuestos Similares
Trimethylboroxine (C3H9B3O3): A similar boroxine compound with methyl groups instead of ethyl groups.
Triphenylboroxine (C18H15B3O3): A boroxine compound with phenyl groups.
Boroxine (B3H3O3): The parent compound of the boroxine family, composed of alternating boron and oxygen atoms without any substituents.
Comparison:
Uniqueness: Triethylboroxine is unique due to its ethyl substituents, which impart different chemical properties compared to its methyl and phenyl counterparts. The ethyl groups can influence the compound’s reactivity, solubility, and stability.
Applications: While all boroxines share some common applications, such as in organic synthesis and materials science, the specific substituents can make certain boroxines more suitable for particular applications. For example, this compound may be preferred in reactions where the ethyl groups provide steric or electronic advantages.
Propiedades
IUPAC Name |
2,4,6-triethyl-1,3,5,2,4,6-trioxatriborinane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H15B3O3/c1-4-7-10-8(5-2)12-9(6-3)11-7/h4-6H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QVRPRGWIJQKENN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OB(OB(O1)CC)CC)CC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H15B3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70343077 | |
| Record name | Triethylboroxine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70343077 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
167.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3043-60-5 | |
| Record name | Triethylboroxine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70343077 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | triethyl-1,3,5,2,4,6-trioxatriborinane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: Can you provide information on the structural characterization of Triethylboroxine, including its molecular formula, weight, and any relevant spectroscopic data?
A2: this compound possesses the molecular formula (C₂H₅BO)₃, indicating its cyclic, trimeric structure. With a molecular weight of 137.86 g/mol, it exists as a colorless liquid at room temperature. While the provided research papers don't delve into specific spectroscopic details, NMR spectroscopy, particularly ¹¹B and ¹⁷O NMR, proves highly valuable in monitoring reactions involving this compound and characterizing the resulting products. [] These techniques offer insights into the boron and oxygen environments within the molecules, aiding in understanding reaction mechanisms and identifying different boron-containing species.
Q2: The research mentions the use of this compound in reactions with selenium dioxide. What are the products and potential applications of this reaction?
A3: When this compound reacts with selenium dioxide, it undergoes a 1,2-ethyloboration reaction, yielding a fascinating array of products. [] These include ethane, ethene, diethyl selane, tetraethyldiboroxane, this compound itself, and notably, a cyclic compound with the structure [-Et₂BOSe(Et)O-]₂. This eight-membered heterocycle, featuring both boron, oxygen, and selenium atoms, represents a unique class of compounds with potential applications in materials science or as catalysts. The formation of this cyclic structure underscores the versatility of this compound in building complex molecules through boron-oxygen-selenium linkages.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

